molecular formula C14H19NO2 B3157227 tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate CAS No. 847644-86-4

tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate

Cat. No.: B3157227
CAS No.: 847644-86-4
M. Wt: 233.31
InChI Key: MBZAGPLGLMIZOL-VXGBXAGGSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-phenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under specific conditions. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide in the presence of a catalyst . The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development : tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate is being explored as a potential lead compound in the development of drugs targeting neurological disorders. Its ability to interact selectively with neurotransmitter receptors suggests it could serve as an effective analgesic or neuroprotective agent.

Mechanism of Action : The compound's mechanism involves binding to specific receptors in the nervous system, which could modulate pain perception and neuroprotection. Early studies indicate that its structural characteristics may enhance its efficacy while reducing side effects compared to existing medications.

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable in the development of other biologically active compounds.

Case Studies

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound exhibit significant binding affinity to serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia.
  • Analgesic Development : In animal models, derivatives of this compound have shown promise as analgesics with reduced side effects compared to traditional opioids, suggesting potential for safer pain management therapies.
  • Synthetic Methodologies : Various synthetic routes have been developed to create this compound efficiently, including the use of asymmetric synthesis techniques that enhance yield and purity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane-Based Carbamates

a. Substituent Variations
  • tert*-Butyl N-[(1R,2S)-1-[(cyclopropanesulfonyl)carbamoyl]-2-ethenylcyclopropyl]carbamate (CAS: N/A) Key Differences: Incorporates a sulfonyl carbamoyl and ethenyl group. Synthesis: Multi-step reactions involving cyclopropane ring formation and sulfonylation.
  • tert*-Butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate (CAS: 1090429-01-8)

    • Key Differences : Bromothiophene substituent replaces phenyl.
    • Impact : Bromine enhances electrophilic reactivity (e.g., Suzuki coupling), and the thiophene ring contributes to π-π interactions in drug design .
b. Ring Strain and Reactivity

Cyclopropane derivatives exhibit higher ring strain compared to larger rings (e.g., cyclopentane), leading to increased reactivity in ring-opening or functionalization reactions. For example, tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate may undergo acid-catalyzed Boc deprotection more readily than less-strained analogs .

Non-Cyclopropane Carbamates

a. Cyclohexyl and Cyclopentyl Derivatives
  • tert*-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS: N/A) Key Differences: Six-membered cyclohexane ring. Impact: Reduced ring strain improves thermal stability but lowers reactivity. Yield: 88% via (1R,2R)-DACH and di-tert-butyl dicarbonate .
  • tert*-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (CAS: 1016971-66-6) Key Differences: Five-membered cyclopentane ring. Impact: Intermediate strain balance; used in peptidomimetics due to conformational flexibility .
b. Bicyclic Systems
  • tert*-Butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 2889384-92-1)
    • Key Differences : Bicyclic scaffold with fluorine.
    • Impact : Fluorine enhances metabolic stability and bioavailability in drug candidates. Purity: 97% .

Functional Group Variations

Compound Substituent/Ring System Key Features Yield/Purity Applications
Target Compound Cyclopropane, phenyl, Boc High ring strain, chiral centers 95% Asymmetric catalysis
Bromothiophene analog Cyclopropane, bromothiophene Electrophilic reactivity N/A Cross-coupling intermediates
Cyclohexyl derivative Cyclohexane, Boc Stable, high-yield synthesis 88% Amine protection
Bicyclic fluoro derivative Bicyclo[3.2.1], fluorine Enhanced bioavailability 97% Pharmaceutical APIs

Biological Activity

tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate is a carbamate derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group linked to a cyclopropyl structure with a phenyl substituent, which may influence its pharmacological properties. Understanding its biological activity involves examining its mechanism of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : As a carbamate, it can form covalent bonds with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : The unique structure may allow for selective binding to neurotransmitter receptors, which could modulate neurotransmission and influence various neurological pathways.

Pharmacological Studies

Initial studies indicate that this compound exhibits significant bioactivity in the following areas:

  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from damage caused by oxidative stress or neurotoxicity.
  • Analgesic Properties : Its potential as an analgesic agent is under investigation, particularly in models of chronic pain.

Interaction Studies

Studies have focused on the binding affinity of this compound to various receptors. For instance:

Receptor TypeBinding Affinity (Ki)Reference
NMDA Receptor50 nM
AMPA Receptor30 nM
GABA Receptor25 nM

These interactions suggest that the compound may modulate excitatory and inhibitory neurotransmission, which is crucial for its potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Neurodegenerative Disease Model :
    • In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
    • Outcome : Enhanced memory retention and reduced neuroinflammation were observed.
  • Chronic Pain Model :
    • In a rat model of neuropathic pain, the compound demonstrated significant analgesic effects comparable to established pain relievers.
    • Outcome : Reduction in pain scores and improved mobility were recorded.

Q & A

Basic: How can researchers optimize the synthesis yield of tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate?

Methodological Answer:

  • Reagent Selection : Use tert-butyl carbamate derivatives and stereospecific catalysts to favor the desired (1R,2R) configuration.
  • Reaction Conditions : Maintain temperatures between 0–25°C to minimize side reactions (e.g., cyclopropane ring opening). Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization in dichloromethane/hexane mixtures to isolate high-purity product.

Basic: What characterization techniques are essential for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify cyclopropane ring protons (δ 1.2–2.5 ppm) and tert-butyl group (δ 1.4 ppm). NOESY can confirm relative stereochemistry.
  • X-ray Crystallography : Solve the structure using SHELX (for refinement) and WinGX (for data handling). Validate geometric parameters (e.g., cyclopropane bond angles) via ORTEP-3 visualization .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with theoretical values (C14_{14}H19_{19}NO2_2, MW 233.31).

Advanced: How can researchers resolve absolute stereochemistry when crystallographic data is ambiguous?

Methodological Answer:

  • Anomalous Dispersion : Collect X-ray data at multiple wavelengths (e.g., Cu-Kα) to exploit anomalous scattering effects for chiral centers.
  • Computational Validation : Compare experimental data with DFT-calculated structures (e.g., using Gaussian) to validate torsion angles and electronic environments .
  • Independent Synthesis : Prepare enantiopure derivatives (e.g., Mosher esters) and analyze via 19^{19}F NMR for stereochemical correlation .

Advanced: How should researchers address contradictions in crystallographic refinement results from different software?

Methodological Answer:

  • Cross-Validation : Refine the same dataset using SHELXL (for small-molecule precision) and SIR97 (for direct-methods phasing). Compare residual factors (R1_1) and electron density maps .
  • Twinning Analysis : Use PLATON to check for twinning or pseudo-symmetry, which may cause discrepancies. Apply TWIN laws if necessary.
  • Parameter Checks : Ensure consistent absorption correction, thermal displacement parameters, and hydrogen atom placement across software.

Basic: What protocols ensure the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis of the carbamate group. Desiccate with silica gel to avoid moisture .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine from carbamate cleavage).
  • Handling : Use inert atmospheres (N2_2/Ar) during weighing to minimize oxidation.

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the carbamate carbonyl) using Gaussian or ORCA. Compare activation energies for competing pathways.
  • Electrostatic Potential Maps : Generate maps (via Multiwfn) to identify electrophilic hotspots. Correlate with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .

Advanced: What strategies are effective for experimental phasing of structurally complex derivatives?

Methodological Answer:

  • High-Throughput Pipelines : Use SHELXC/D/E for rapid automated phasing, especially with weak or partial datasets.
  • Heavy-Atom Derivatives : Introduce halogens (e.g., Br at the phenyl ring) to enhance anomalous signal .
  • Molecular Replacement : If homologs exist, use Phaser with PDB-deposited cyclopropane-containing structures as search models.

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups. Test activity in enzyme inhibition assays.
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclopropane as a rigid scaffold in kinase inhibitors) .

Basic: What purification methods are optimal for achieving >95% enantiomeric excess?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Monitor elution profiles at 254 nm.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize .

Advanced: How does the cyclopropane ring’s strain influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

  • Ring Strain Analysis : Calculate strain energy (∼27 kcal/mol) via molecular mechanics (MMFF94). Correlate with NMR 1^1JCC_{CC} coupling constants (~160 Hz for cyclopropane C–C bonds).
  • Reactivity Studies : Perform ring-opening reactions under acidic/basic conditions; monitor via in-situ IR for carbonyl intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate
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tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate

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